4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
- Benzenesulfonamide derivatives have been synthesized and investigated for their inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. These compounds show significant CA inhibitory activity, suggesting potential applications in designing novel anticancer agents due to their tumor selectivity and potency. For instance, some derivatives exhibited high selectivity and potency in cytotoxicity experiments, indicating their potential as lead compounds in developing new anticancer drugs (Gul et al., 2016).
Antimicrobial and Anti-HIV Activity
- A study on benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety revealed that these compounds possess significant antimicrobial and anti-HIV activity. The structure-activity relationship (SAR) analysis suggests the potential of these derivatives in treating infectious diseases, highlighting the versatility of the benzenesulfonamide scaffold in medicinal chemistry applications (Iqbal et al., 2006).
Neuroprotective and Cognitive Enhancing Properties
- Certain benzenesulfonamide derivatives have been identified as potent and selective 5-HT6 receptor antagonists with cognitive-enhancing properties. These compounds have shown to improve cognitive deficits in animal models, suggesting their potential application in treating disorders characterized by cognitive decline, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-(3-hex-1-ynylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-2-3-4-5-7-15-8-6-9-17(14-15)20-23(21,22)18-12-10-16(19)11-13-18/h6,8-14,20H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLBXQZOMOMJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide |
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